2-(2-Aminoethoxy)benzonitrile
Overview
Description
2-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 .
Molecular Structure Analysis
The InChI code for 2-(2-Aminoethoxy)benzonitrile is 1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 . This indicates the presence of an aminoethoxy group attached to a benzonitrile group.Chemical Reactions Analysis
2-(2-Aminoethoxy)benzonitrile is used in the preparation of novel phenoxyalkylamine derivatives which have the affinity for the opioid receptor . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)benzonitrile has a molecular weight of 162.19 .Scientific Research Applications
Catalytic Synthesis Processes : Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles is one such application. This process involves the use of N-nitrosoarylamines and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, leading to the formation of various 2-(alkylamino)benzonitriles in moderate to good yields (J. Dong et al., 2015).
Synthesis of Triazolo-Benzoxazoles and Benzisoxazoles : The reaction of 2-aminobenzoxazoles with benzonitriles, in the presence of anhydrous tin(IV) chloride, leads to the formation of N-(benzoxazol-2-yl)benzamidines, which are then cyclodehydrogenated to form 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles (T. Sambaiah & K. Reddy, 1990). Additionally, a synthesis method for 3-amino-1,2-benzisoxazoles from 2-[(isopropylideneamino)oxy]benzonitrile has been developed (G. Shutske & K. J. Kapples, 1989).
Formation of Benzonitriles and Phenylacetonitriles : A method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, with the potential to extend this reaction to the synthesis of phenylacetonitriles (C. Kangani et al., 2008).
Applications in Organic Synthesis and Pharmaceuticals : The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a medication used for the treatment of prostate cancer, demonstrates the pharmaceutical application of benzonitriles (Zhang Tong-bin, 2012).
Study of Molecular Motion and Spectroscopy : Research has been conducted on the vibrational spectra of various benzonitriles, such as 2-amino-5-chloro benzonitrile, using density functional theory (DFT) calculations and spectroscopic methods (V. Krishnakumar & S. Dheivamalar, 2008).
Corrosion Inhibition Studies : Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their application in material science and engineering (A. Chaouiki et al., 2018).
Future Directions
properties
IUPAC Name |
2-(2-aminoethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOAHZWDAUBPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557912 | |
Record name | 2-(2-Aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)benzonitrile | |
CAS RN |
57276-65-0 | |
Record name | 2-(2-Aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.